Compound Description: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagen and carcinogen formed during the cooking of meat. [, , ] It requires metabolic activation to exert its genotoxic effects, primarily through N-hydroxylation followed by O-acetylation. [, ] This process generates reactive intermediates that can form DNA adducts, leading to mutations. []
Relevance: IQ belongs to the imidazoazaarene class of heterocyclic amines, similar to 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine. [] Both compounds share the imidazo[4,5-f]quinoline core structure. The presence of bromine atoms in the target compound could alter its reactivity and metabolic fate compared to IQ.
Compound Description: MeIQ, another potent mutagen and carcinogen, is also formed during meat cooking. [, , ] Like IQ, MeIQ requires metabolic activation to exert its genotoxic effects, leading to DNA adduct formation. []
Relevance: MeIQ is structurally very similar to both IQ and 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine. [] All three compounds are imidazoazaarenes, with MeIQ and the target compound differing from IQ by the presence of an additional methyl group. The bromine substitutions on the target compound differentiate it from MeIQ and could impact its biological activity.
Compound Description: MeIQx is a potent mutagen and carcinogen found in cooked meats. [, , , , , ] Similar to IQ and MeIQ, MeIQx requires metabolic activation to exert its carcinogenic effects, primarily through N-hydroxylation. [, ]
Relevance: MeIQx, classified as an imidazoazaarene, shares this chemical class with 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine. [] While structurally similar to IQ and MeIQ, MeIQx differs by having a quinoxaline ring system instead of a quinoline ring system, as seen in 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine. This difference, along with the bromine substitutions on the target compound, could lead to different metabolic pathways and biological activity.
Compound Description: PhIP is a heterocyclic amine formed in cooked meat and is considered a potential human carcinogen. [, , , , , , ] Its metabolic activation involves N-hydroxylation, primarily by CYP1A2, followed by O-acetylation, which leads to the formation of DNA adducts. [, , ]
Relevance: PhIP, classified as an imidazoazaarene, shares this chemical class with 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine. [, ] Structurally, PhIP differs from the target compound due to the presence of a phenyl group at position 6 and variations in the imidazole ring's substitution pattern. Nevertheless, the shared imidazo-pyridine core structure suggests potential similarities in their chemical behavior and metabolic fate.
Compound Description: Glu-P-1 is a potent mutagen and carcinogen found in cooked meat. [, , , , , ] It requires metabolic activation, primarily via CYP1A2-mediated N-hydroxylation, to exert its carcinogenic effects. [, ] This activation leads to the formation of DNA adducts, primarily at the C8 position of guanine. []
Relevance: Glu-P-1 belongs to the aminoimidazoazarene chemical class, placing it in a similar category to 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine. [] While structurally similar due to the shared imidazole ring, Glu-P-1 features a dipyridoimidazole core, distinguishing it from the imidazo[1,2-a]pyridine core of the target compound. This difference, along with the presence of bromine atoms in the target compound, might influence their metabolic pathways and biological activities.
Compound Description: Trp-P-1, a potent mutagen and carcinogen, is found in cooked meat and requires metabolic activation to exert its carcinogenic effects. [, , , ] It primarily forms DNA adducts at the C8 position of guanine. []
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)
Compound Description: Trp-P-2 is a potent mutagen and carcinogen found in cooked food, specifically meat. [, , ] Similar to Trp-P-1, it belongs to the amino-carboline chemical class and requires metabolic activation to exert its carcinogenic effects. []
Relevance: Similar to Trp-P-1, Trp-P-2 also belongs to the amino-carboline chemical class, distinct from the imidazopyridine structure of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine. [] Both are heterocyclic amines found in cooked meat, and studying them collectively helps understand the broader implications of these compounds in carcinogenesis.
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